TrkA Biochemical Inhibition Potency of the Target Compound vs. Bicyclic Heteroaryl Benzamide Comparators
The patent WO2015143654 describes a series of six-membered heteroaryl benzamides as selective TrkA inhibitors. The target compound, Example 60, is disclosed as a representative example of this class. While explicit IC50 data for this exact compound is not publicly extractable from the patent abstract, the invention asserts that its compounds exhibit TrkA inhibition with IC50 values less than 100 nM, and in some embodiments less than 10 nM. The closest comparative data comes from the patent's description of its general inventive class, which states that these six-membered heteroaryl benzamides demonstrate improved TrkA selectivity over TrkB and TrkC compared to the prior art bicyclic heteroaryl benzamide inhibitors [1]. [2] confirms the compound's inhibitory mechanism against TrkA but does not provide comparative quantitative data with specific analogs.
| Evidence Dimension | TrkA biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | Reported as <100 nM (class-level claim) [1] |
| Comparator Or Baseline | Bicyclic heteroaryl benzamide TrkA inhibitors (prior art class) - no specific compound IC50 provided for direct comparison |
| Quantified Difference | Not quantifiable from available public data; inferred selectivity advantage based on patent claims |
| Conditions | Biochemical kinase inhibition assay (class-level description) |
Why This Matters
A sub-100 nM TrkA IC50 is a prerequisite for a chemical probe or lead compound; the patent's class-level claim suggests this compound meets that benchmark, but direct head-to-head data is required to substantiate superiority over specific prior art TrkA inhibitors.
- [1] Mitchell H, Fraley ME, Cooke AJ, et al. TrkA kinase inhibitors, compositions and methods thereof. Patent WO2015143654A1, 2015. View Source
- [2] DrugMAP Database. Six-membered heterocyclic benzamide derivative 3 (ID: DMEGVD4). Accessed 2026. View Source
